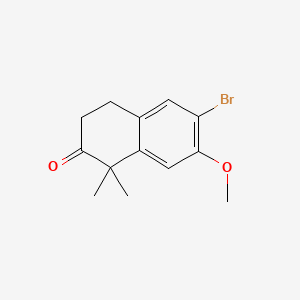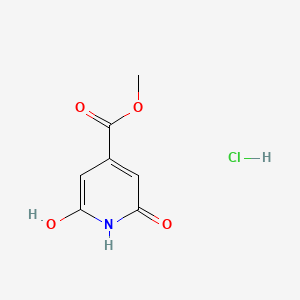
4-Fluoro-3',5'-dimethylbiphenyl-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom at the 4-position and two methyl groups at the 3’ and 5’ positions, along with an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl groups at the 3’ and 5’ positions can be introduced via Friedel-Crafts alkylation using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
Industrial production of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
科学研究应用
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and amine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Fluoro-3’,5’-dimethylbiphenyl: Lacks the amine group, which may result in different chemical reactivity and biological activity.
3,5-Dimethylbiphenyl-3-amine: Lacks the fluorine atom, which can affect its electronic properties and interactions with molecular targets.
4-Fluoro-3-aminobiphenyl: Lacks the methyl groups, which can influence its steric properties and reactivity.
Uniqueness
4-Fluoro-3’,5’-dimethylbiphenyl-3-amine is unique due to the combination of fluorine, methyl, and amine substituents on the biphenyl core. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
5-(3,5-dimethylphenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUAHYYCUCJVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)

![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)








![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)
